molecular formula C17H17NO6S B1394475 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1269442-63-8

2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1394475
CAS No.: 1269442-63-8
M. Wt: 363.4 g/mol
InChI Key: PFFPHYYANJHODY-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Configuration

The molecular structure of this compound exhibits a complex architectural arrangement characterized by the integration of multiple heterocyclic systems. The compound possesses a molecular formula of C₁₇H₁₇NO₆S and a molecular weight of 363.38 grams per mole. The Chemical Abstracts Service registry number for this compound is 1269442-63-8, which facilitates its unique identification in chemical databases.

The molecular architecture comprises three distinct structural domains that contribute to its overall chemical properties. The primary structural component is the coumarin moiety, specifically a 4-oxo-4H-chromen-3-yl system, which forms the aromatic backbone of the molecule. Coumarin itself is described as an aromatic organic chemical compound with formula C₉H₆O₂, where the molecule can be characterized as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring. In this particular compound, the coumarin core has been functionalized at the 6-position with an acetyloxy group, creating a 6-(acetyloxy)-4-oxo-4H-chromen-3-yl structure.

The second major structural component is the thiazolidine ring system, specifically a 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid moiety. This five-membered heterocyclic ring contains both nitrogen and sulfur heteroatoms, with the sulfur atom at position 1 and nitrogen at position 3 of the ring system. The thiazolidine ring bears two methyl substituents at the 5-position, creating a geminal dimethyl substitution pattern that significantly influences the conformational properties of the molecule. Additionally, the thiazolidine ring carries a carboxylic acid functional group at the 4-position, which serves as an important site for potential chemical modifications and biological interactions.

The connection between these two major structural domains occurs through a carbon-carbon bond linking the 3-position of the coumarin system to the 2-position of the thiazolidine ring. This linkage creates a hybrid molecule that combines the electronic and steric properties of both parent heterocyclic systems. The presence of multiple functional groups, including the lactone carbonyl of the coumarin, the acetate ester group, the carboxylic acid function, and the thiazolidine ring system, creates a molecule with diverse chemical reactivity patterns and potential for multiple intermolecular interactions.

Structural Component Position Functional Group Molecular Contribution
Coumarin Core Base structure 4-oxo-4H-chromen Aromatic lactone system
Acetate Ester 6-position -OCOCH₃ Hydrolyzable protecting group
Thiazolidine Ring Connected at 2-position 5,5-dimethyl-1,3-thiazolidine Five-membered N,S-heterocycle
Carboxylic Acid 4-position of thiazolidine -COOH Ionizable acid function
Geminal Methyls 5-position of thiazolidine -C(CH₃)₂- Steric bulk and conformational constraint

The electronic structure of the compound is significantly influenced by the presence of multiple conjugated systems and electron-withdrawing groups. The coumarin lactone system provides extended conjugation that affects the overall electronic distribution throughout the molecule. The acetyloxy substituent at the 6-position of the coumarin ring acts as an electron-withdrawing group through both inductive and resonance effects, potentially modifying the electron density distribution within the aromatic system.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis represents a fundamental approach for determining the three-dimensional molecular structure and conformational preferences of complex organic compounds. X-ray crystallography has been instrumental in elucidating the atomic-scale structure of numerous coumarin and thiazolidine derivatives, providing critical insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions. The technique involves measuring the angles and intensities of X-ray diffraction patterns produced when a crystalline sample is exposed to monochromatic X-ray radiation, allowing crystallographers to generate detailed three-dimensional representations of electron density distributions and atomic positions.

For coumarin-thiazolidine hybrid compounds similar to this compound, crystallographic studies have revealed important structural features that influence their chemical and biological properties. Research on related coumarin-thiadiazole hybrids has demonstrated that these compounds typically adopt relatively planar conformations, with the coumarin and heterocyclic ring systems maintaining coplanar or near-coplanar arrangements. The planarity of these systems is often stabilized by intramolecular hydrogen bonding interactions between phenolic hydroxyl groups and nearby nitrogen atoms in the heterocyclic rings.

The conformational analysis of thiazolidine rings has shown that these five-membered heterocycles typically adopt envelope or twist conformations to minimize steric strain and optimize orbital overlap. In compounds containing 5,5-dimethyl substitution patterns, the geminal dimethyl groups create significant steric bulk that influences the preferred conformational states of the ring system. The presence of these substituents tends to restrict conformational flexibility and may favor specific ring puckering patterns that minimize unfavorable steric interactions.

Crystallographic studies of related compounds have also revealed the importance of intermolecular interactions in determining crystal packing arrangements. Hydrogen bonding patterns involving carboxylic acid groups, lactone carbonyls, and ester functionalities play crucial roles in stabilizing crystal structures. For instance, research on coumarin-thiadiazole hybrids has identified specific hydrogen bonding networks that contribute to crystal stability, including interactions between neighboring molecules that create extended supramolecular assemblies.

Structural Parameter Typical Range Conformational Impact
Coumarin Ring Planarity Deviation < 0.05 Å Maintains aromatic conjugation
Thiazolidine Ring Pucker Envelope/Twist Minimizes steric strain
C-C Bond Length (coumarin-thiazolidine) 1.45-1.50 Å Allows rotational freedom
Hydrogen Bond Distance 2.5-3.5 Å Stabilizes crystal packing
Dihedral Angle (ring systems) Variable Dependent on substituents

The influence of substituents on conformational preferences has been demonstrated through comparative crystallographic studies of related compounds. The acetyloxy group at the 6-position of the coumarin ring can participate in intermolecular interactions through its carbonyl oxygen atom, potentially influencing crystal packing arrangements. The carboxylic acid function on the thiazolidine ring serves as both a hydrogen bond donor and acceptor, creating opportunities for multiple intermolecular contacts that stabilize specific conformational states in the solid state.

Comparative Analysis with Related Thiazolidine-Coumarin Hybrids

The structural analysis of this compound benefits significantly from comparison with related thiazolidine-coumarin hybrid compounds that have been extensively studied in the literature. These comparative studies reveal important structure-activity relationships and provide insights into how specific structural modifications influence molecular properties and biological activities.

Research on 2,4-thiazolidinedione-tethered coumarins has demonstrated the importance of linker regions and substitution patterns in determining overall molecular properties. Compounds such as 3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione have been synthesized and characterized, showing structural similarities to the target compound but differing in the nature of the thiazolidine ring and the linking strategy. These related compounds typically exhibit submicromolar to micromolar binding affinities in various biological assays, with structural variations significantly influencing their selectivity profiles.

Studies of 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have provided additional insights into the relationship between structural features and molecular properties. These compounds, which feature direct methylene linkages between coumarin and thiazolidine systems, demonstrate how different connecting strategies can influence conformational flexibility and intermolecular interactions. The presence of the methylene bridge creates a more flexible linkage compared to direct carbon-carbon bonds, potentially allowing for greater conformational adaptability in biological environments.

Compound Type Linking Strategy Ring Substitution Structural Features
Target Compound Direct C-C bond 5,5-dimethyl, 6-acetyloxy Rigid linkage, bulky substituents
2,4-Thiazolidinedione hybrids Ethyl linker Various Flexible spacer, multiple carbonyl groups
Methylene-bridged derivatives CH₂ bridge Variable Moderate flexibility, direct conjugation
Thiazole-coumarin hybrids Fused rings Aromatic substituents Extended conjugation, planar structure

The comparative analysis reveals that the 5,5-dimethyl substitution pattern in the target compound represents a unique structural feature that distinguishes it from many related derivatives. Most reported thiazolidine-coumarin hybrids utilize either unsubstituted thiazolidine rings or 2,4-thiazolidinedione systems with different substitution patterns. The presence of geminal dimethyl groups at the 5-position creates significant steric bulk that may influence both conformational preferences and intermolecular interactions.

The acetyloxy substituent at the 6-position of the coumarin ring also represents a distinctive structural element when compared to related compounds. Many coumarin-thiazolidine hybrids feature hydroxyl groups, methoxy substituents, or halogen atoms at various positions on the coumarin ring system. The acetate ester function provides a hydrolyzable protecting group that could potentially be converted to a hydroxyl group under appropriate conditions, offering opportunities for further structural modifications or metabolic transformations.

Research on thiazole-coumarin hybrids has demonstrated that aromatic substituents generally contribute to enhanced biological activities compared to aliphatic substituents. The structural comparison suggests that the target compound, with its combination of aromatic coumarin system and aliphatic thiazolidine ring, occupies an intermediate position in the spectrum of related hybrid compounds. This structural positioning may confer unique properties that combine aspects of both aromatic and aliphatic substitution patterns.

The analysis of intermolecular interactions in related compounds provides insights into the potential behavior of the target compound in biological systems. Studies of coumarin-thiadiazole hybrids have shown that these compounds can form stable complexes with metal ions through bidentate chelation involving nitrogen and oxygen atoms. While the target compound contains different heteroatoms and functional groups, similar coordination behavior might be expected through the carboxylic acid function and ring nitrogen atom.

Properties

IUPAC Name

2-(6-acetyloxy-4-oxochromen-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-8(19)24-9-4-5-12-10(6-9)13(20)11(7-23-12)15-18-14(16(21)22)17(2,3)25-15/h4-7,14-15,18H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFPHYYANJHODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the chromone derivative and the thiazolidine ring.

  • Chromone Derivative Synthesis: : The synthesis begins with the preparation of 6-hydroxy-4-oxo-4H-chromen-3-yl acetate. This can be achieved via acylation of 6-hydroxy-4-oxo-4H-chromene using acetic anhydride in the presence of a catalyst such as pyridine.

  • Thiazolidine Ring Formation: : The second step involves the formation of the thiazolidine ring, usually through a reaction between 2-amino-2-methyl-1-propanol and thioglycolic acid, followed by cyclization.

  • Coupling: : The final step is the coupling of the chromone and thiazolidine moieties, typically using a carboxylic acid coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Key factors include the selection of solvents, catalysts, and purification methods. Scale-up processes may involve flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various sites, especially on the thiazolidine ring. Oxidizing agents like hydrogen peroxide or potassium permanganate might be used.

  • Reduction: : Reduction reactions can target the ketone groups, using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions might occur on the aromatic ring of the chromone moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halogens, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions but can include oxidized or reduced forms of the compound, halogenated derivatives, or nitrated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for derivatization, making it a valuable tool in synthetic organic chemistry.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or as a modulator of biological pathways. It may interact with proteins, nucleic acids, or other cellular components.

Medicine

In medicine, preliminary studies might explore its role as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The compound’s mechanism of action would depend on its interactions with biological molecules. Possible mechanisms include:

  • Enzyme Inhibition: : The compound might bind to the active site of an enzyme, blocking its activity.

  • Pathway Modulation: : It could interact with signaling pathways, altering the function of key proteins or receptors.

  • DNA Intercalation: : The aromatic rings might intercalate into DNA, affecting replication or transcription.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound is intermediate in size (393.4 g/mol) compared to simpler derivatives like the Boc-protected thiazolidine (273.35 g/mol) and larger amoxicillin impurities (748.82 g/mol).

Substituent Diversity: The chromenone-acetyloxy group in the target compound distinguishes it from antibiotics (e.g., methicillin’s dimethoxyphenyl group ) and peptide-like derivatives (e.g., ramipril’s phenoxyacetyl group ). The 5,5-dimethyl-thiazolidine core is conserved across all compounds, but its functionalization dictates pharmacological activity. For example, amoxicillin-related impurities exhibit β-lactam antibiotic degradation pathways , while the Boc derivative serves as a peptide synthesis intermediate .

Research Findings and Functional Implications

Synthetic Pathways: Thiazolidine derivatives are often synthesized via cyclocondensation of mercaptoacetic acid with Schiff bases, as described in for analogous compounds . The target compound likely follows a similar route, with chromenone precursors and acetyloxy substitution introduced during synthesis. Boc-protected derivatives (e.g., ) are synthesized for stereochemical control in peptide coupling .

Biological and Pharmacological Relevance: Antimicrobial Activity: Methicillin-related compounds () highlight the role of thiazolidine rings in β-lactam antibiotics, though resistance mechanisms limit their efficacy . Degradation Products: Amoxicillin impurities () underscore the instability of thiazolidine-carboxylic acid derivatives under hydrolytic conditions, impacting drug shelf-life . Fluorescence and Bioimaging: The chromenone moiety in the target compound may confer fluorescence properties, akin to coumarin-based probes used in cellular imaging.

Physicochemical Properties :

  • Solubility : The carboxylic acid group enhances water solubility compared to Boc-protected derivatives .
  • Stability : Acetyloxy substituents may increase susceptibility to esterase-mediated hydrolysis compared to methyl or aryl groups in other derivatives.

Biological Activity

The compound 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as Compound A ) is a complex organic molecule that exhibits significant biological activity. With a molecular formula of C17H17NO6SC_{17}H_{17}NO_6S and a molecular weight of approximately 363.4 g/mol, this compound features both thiazolidine and chromenone structures, which may enhance its pharmacological properties compared to other compounds.

Chemical Structure

Compound A is characterized by a thiazolidine ring, an acetyloxy group, and a chromenone moiety. The unique combination of these structural features contributes to its potential biological activities.

Property Details
Molecular Formula C17H17NO6SC_{17}H_{17}NO_6S
Molecular Weight 363.4 g/mol
Structural Features Thiazolidine ring, Acetyloxy group, Chromenone moiety

Antioxidant Activity

Preliminary studies indicate that Compound A exhibits notable antioxidant properties. The presence of the chromenone structure is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Compound A has shown potential antimicrobial activity. Research indicates that derivatives of thiazolidine compounds often possess antibacterial properties. For instance, studies have demonstrated that similar thiazolidine derivatives exhibit significant inhibition against various bacterial strains, suggesting that Compound A may also have similar effects.

Anticancer Activity

Recent investigations into the cytotoxic effects of thiazolidine derivatives reveal promising anticancer activity. For example, certain thiazolidinone derivatives have demonstrated selective cytotoxicity against cancer cell lines such as HeLa and K562, with IC50 values ranging from 8.5 µM to 25.6 µM . This suggests that Compound A could potentially induce apoptosis in cancer cells through similar mechanisms.

Case Studies

  • Cytotoxicity on Cancer Cell Lines :
    • A study evaluated the effects of various thiazolidine derivatives on K562 and HeLa cells. The results indicated that several compounds exhibited strong cytotoxic effects with IC50 values comparable to cisplatin, a standard chemotherapy agent .
  • Mechanisms of Action :
    • Research into the mechanisms of anticancer activity revealed that thiazolidinone derivatives could induce apoptosis through both extrinsic and intrinsic signaling pathways . This dual pathway activation may enhance the therapeutic efficacy of Compound A against tumors.

Interaction Studies

Understanding the pharmacodynamics of Compound A requires detailed interaction studies. Potential interactions may include:

  • Protein Binding : The binding affinity of Compound A to plasma proteins can influence its bioavailability and therapeutic efficacy.
  • Metabolic Pathways : Investigating how Compound A is metabolized in the body will provide insights into its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving chromen-4-one and thiazolidine precursors. A widely used approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidin-4-one analogs in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) . Key parameters include stoichiometric ratios (1.0–1.1 equiv of reactants), temperature control (reflux conditions), and post-synthesis purification via recrystallization from DMF/acetic acid mixtures . Variations in reaction time (2.5–5 hours) and catalyst loading may influence yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Essential techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement and structure validation, particularly for resolving chiral centers and confirming acetyloxy/chromen-thiazolidine connectivity .
  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions, FT-IR for carbonyl (C=O) and acetyloxy (OAc) group identification, and HPLC for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address challenges in resolving structural ambiguities, such as tautomerism or crystallographic disorder, in this compound?

  • Methodological Answer : For crystallographic ambiguities, high-resolution data collection (e.g., synchrotron sources) and twin refinement in SHELXL are critical . For tautomerism (e.g., keto-enol forms in the chromen-4-one moiety), computational tools like DFT can predict stable configurations, complemented by variable-temperature NMR to observe dynamic equilibria .

Q. What strategies are recommended for evaluating the biological activity of this compound, and how can contradictory assay results be reconciled?

  • Methodological Answer :

  • Assay Design : Prioritize target-specific assays (e.g., enzyme inhibition for acetyloxy/chromen-related targets) and cell-based viability tests (e.g., MTT assays for anticancer activity) .
  • Contradiction Resolution : Reproduce assays under standardized conditions (pH, solvent controls). If discrepancies persist, investigate metabolic stability (e.g., oxidative decarboxylation susceptibility via LC-MS) or batch-to-batch purity variations using HPLC-MS .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets or its physicochemical properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidoreductases) leveraging the chromen-thiazolidine scaffold .
  • ADMET Prediction : Tools like SwissADME can estimate logP (critical for blood-brain barrier penetration) and solubility, guided by the compound’s acetyloxy and carboxylic acid groups .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Formulate with excipients (e.g., cyclodextrins) to protect against hydrolytic degradation of the acetyloxy group. Adjust pH to minimize oxidative decarboxylation of the carboxylic acid moiety .

Q. What methodologies are effective in resolving contradictions between synthetic yield and reproducibility across laboratories?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction parameters (catalyst load, solvent volume) using design-of-experiments (DoE) approaches.
  • Inter-Lab Validation : Share standardized protocols (e.g., reagent sourcing, reflux apparatus specifications) and validate with independent NMR/XRD datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

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